methyl 4-(2-phenoxyethanesulfonamido)benzoate
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of methyl 4-[2-(cyclized amino)ethoxy]benzoate esters were synthesized as key intermediates in the synthesis of Selective Estrogen Receptor Modulators . Another study reported the design and synthesis of benzoate compounds using tetracaine and pramocaine as lead compounds .Mechanism of Action
Target of Action
Similar benzoate compounds have been used as local anesthetics . Local anesthetics act on nerve endings and nerve trunks, blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Mode of Action
Based on the mode of action of similar benzoate compounds used as local anesthetics, it can be inferred that these compounds bind to specific parts of the sodium ion (na+) channel on the nerve membrane . They affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Biochemical Pathways
Similar compounds like methyl benzoate have been studied for their effects on various biochemical pathways . For instance, methyl benzoate has been found to act as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .
Result of Action
For instance, local anesthetics can reduce the excitability of the membrane and have no effect on the resting potential .
Properties
IUPAC Name |
methyl 4-(2-phenoxyethylsulfonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-21-16(18)13-7-9-14(10-8-13)17-23(19,20)12-11-22-15-5-3-2-4-6-15/h2-10,17H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQYCLDVNGGARO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)CCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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